Benzyl-PEG6-amine

CAS No.: 86770-78-7

Cat. No.: VC8144241

Molecular Formula: C19H33NO6

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86770-78-7 |

|---|---|

| Molecular Formula | C19H33NO6 |

| Molecular Weight | 371.5 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

| Standard InChI | InChI=1S/C19H33NO6/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5H,6-18,20H2 |

| Standard InChI Key | MKMNQQTUZLGTRU-UHFFFAOYSA-N |

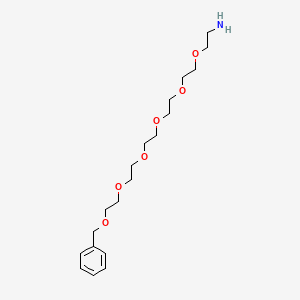

| SMILES | C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCN |

| Canonical SMILES | C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCN |

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

Benzyl-PEG6-amine consists of a benzyl group () attached to a hexaethylene glycol (PEG6) chain, terminating in a primary amine (). The PEG spacer comprises six repeating ethylene oxide units (), conferring hydrophilicity and conformational flexibility. The benzyl group enhances stability during synthetic processes and can participate in π-π interactions in supramolecular assemblies .

Table 1: Molecular Data for Benzyl-PEG6-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 86770-78-7 | |

| Molecular Formula | ||

| Molecular Weight | 397.47 g/mol | |

| Density | ~1.1 g/cm³ (estimated) | |

| Boiling Point | ~388°C (estimated) |

The amine terminus enables covalent bonding with electrophilic groups such as carboxyls, carbonyls, and sulfhydryls, making it invaluable for bioconjugation .

Synthesis and Purification Methods

Synthetic Pathways

The synthesis of Benzyl-PEG6-amine typically follows a two-step process derived from PEG amination methodologies :

-

Activation of PEG Hydroxyl Groups:

The terminal hydroxyl groups of PEG6 are converted to a leaving group (e.g., tosylate or bromide) via reaction with agents like p-toluenesulfonyl chloride or thionyl bromide. For example, PEG6 is dissolved in toluene with triethylamine (TEA), followed by the addition of p-toluenesulfonyl chloride to form PEG6-tosylate . -

Amination via Nucleophilic Displacement:

The activated PEG6 intermediate undergoes displacement with ammonia or azide. In the case of Benzyl-PEG6-amine, benzyl-protected PEG6-tosylate reacts with sodium azide to form PEG6-azide, which is subsequently reduced to the amine using catalytic hydrogenation .

Purification Techniques

Post-synthesis purification involves solvent extraction and precipitation:

-

Extraction: Chloroform or methylene chloride is used to isolate the amine from aqueous phases, leveraging its preferential solubility in organic solvents .

-

Precipitation: Ethyl ether is added to the organic phase to precipitate Benzyl-PEG6-amine, followed by filtration and drying under vacuum .

-

Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of impurities such as unreacted tosyl chloride or solvents .

Applications in Biotechnology and Medicine

Antibody-Drug Conjugates (ADCs)

Benzyl-PEG6-amine is a non-cleavable linker in ADCs, connecting monoclonal antibodies to cytotoxic agents. The PEG spacer prolongs circulation time and reduces immunogenicity, while the benzyl group stabilizes the linkage under physiological conditions . For instance, ADCs synthesized using this linker demonstrate enhanced tumor targeting and reduced off-site toxicity in preclinical models .

Drug Delivery Systems

The compound’s amphiphilic nature facilitates the formation of micelles and nanoparticles for encapsulating hydrophobic drugs. In one application, Benzyl-PEG6-amine was conjugated to doxorubicin, improving solubility and bioavailability compared to the free drug .

Surface Functionalization

Benzyl-PEG6-amine is grafted onto biomedical devices (e.g., stents, implants) to prevent protein fouling. The amine terminus allows covalent attachment to carboxylated surfaces, creating a biocompatible PEG layer .

Physicochemical Properties and Stability

Solubility and Reactivity

-

Solubility: Miscible in water, chloroform, and dimethyl sulfoxide (DMSO) .

-

Reactivity: The primary amine reacts with NHS esters, isocyanates, and epoxides at pH 7–9 .

Thermal and Oxidative Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume